4-Methyloxane-2-carboxylic acid

Lipophilicity Drug Design ADME

SAR campaigns requiring a controlled +0.8 LogP increase without scaffold hopping face synthetic bottlenecks when relying on unsubstituted tetrahydropyran cores. 4-Methyloxane-2-carboxylic acid (CAS 27944-76-9) directly addresses this gap by delivering the desired lipophilicity shift while preserving the oxane ring's conformational rigidity. • Predictable low-energy conformation via strong equatorial 4-methyl preference (ΔH°a→e = -1.86 kcal·mol⁻¹), reducing entropic penalties in target binding. • Racemate (95%) and enantiopure forms (97-98%) with full QC documentation (NMR, HPLC, GC) for GLP-compliant workflows. • Doubles stereochemical complexity vs. single-center analogs-four stereoisomeric products for diastereomerically pure intermediate synthesis.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B13242060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyloxane-2-carboxylic acid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1CCOC(C1)C(=O)O
InChIInChI=1S/C7H12O3/c1-5-2-3-10-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeyLIBFSTFJECGZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyloxane-2-carboxylic Acid: Identity & Properties


4-Methyloxane-2-carboxylic acid (also referred to as 4-methyltetrahydro-2H-pyran-2-carboxylic acid; CAS 27944-76-9 for the racemate, CAS 1820583-47-8 / 1644061-89-1 for the (2S,4S) enantiomer, and CAS 1604761-07-0 for the (4S)-configured form) is a saturated cyclic carboxylic acid belonging to the oxane (tetrahydropyran) class [1]. With molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g·mol⁻¹, it possesses two stereogenic centers, giving rise to distinct stereoisomeric forms that are commercially supplied at purities typically ranging from 95% to 98% . The compound serves as a chiral building block in the synthesis of more complex molecules, where the tetrahydropyran ring imparts conformational rigidity and the methyl substituent modulates physicochemical properties relative to the unsubstituted parent scaffold [2].

Core Identity Chiral oxane building block with two stereocenters
Conformation Equatorial methyl locks ring in predictable low-energy conformer
Lipophilicity Methyl substituent alters logP relative to unsubstituted tetrahydropyran

Why 4-Methyloxane-2-carboxylic Acid Cannot Be Replaced


Simply substituting 4-methyloxane-2-carboxylic acid with tetrahydropyran-2-carboxylic acid (CAS 51673-83-7) or 4-methyltetrahydropyran-4-carboxylic acid (CAS 233276-38-5) introduces measurable differences in lipophilicity, stereochemical complexity, and conformational preferences that directly impact downstream synthetic utility and biological readouts [1]. The 4-methyl substituent increases the computed XLogP by approximately 0.8 log units relative to the unsubstituted analog, altering membrane permeability and solubility profiles in a manner that cannot be replicated by simple concentration adjustments [2]. Furthermore, positional isomerism (carboxylic acid at position 2 vs. position 4) redirects hydrogen-bonding geometry and reactivity in amide coupling and esterification reactions, making these building blocks non-fungible in structure–activity relationship (SAR) campaigns .

Target 4-methyloxane-2-carboxylic acid
Substitute tetrahydropyran-2-carboxylic acid (unsubstituted)
Methyl substituent shifts lipophilicity and conformational bias
Lower logP and near-degenerate ring conformers alter SAR profile
Target carboxylic acid at position 2
Substitute 4-methyltetrahydropyran-4-carboxylic acid (positional isomer)
Position-2 acid directs hydrogen-bonding and coupling reactivity
Positional isomer redirects reactivity; not interchangeable in SAR
Two defined stereocenters enable four stereoisomers
Single-center analogs limit stereochemical diversity in synthesis

4-Methyloxane-2-carboxylic Acid: Quantitative Differentiation


Lipophilicity (XLogP) Elevation

The computed partition coefficient (XLogP3-AA) for (2S,4S)-4-methyloxane-2-carboxylic acid is 1.0, compared with a reported LogP of 0.19 for tetrahydropyran-2-carboxylic acid [1]. This ~0.8 log-unit increase reflects the hydrophobic contribution of the 4-methyl substituent and translates to an approximately 6.3-fold higher predicted octanol–water partition coefficient, which can be decisive when optimizing for passive membrane permeability or blood–brain barrier penetration in CNS drug discovery programs .

Lipophilicity (XLogP)
Reported
XLogP3-AA = 1.0 vs LogP 0.19 (unsubstituted)
ΔLogP ≈ +0.81 (~6.3× increase)
May support lipophilicity-driven scaffold selection for membrane permeability
Computed value; experimental logP confirmation recommended
Lipophilicity Drug Design ADME

Stereochemical Complexity

(2S,4S)-4-methyloxane-2-carboxylic acid (PubChem CID 94854818) carries two defined atom stereocenters (C-2 and C-4), compared with a single stereocenter in (2S)-tetrahydropyran-2-carboxylic acid (PubChem CID 6971060) [1]. This doubling of stereochemical elements enables the construction of four discrete stereoisomeric products from a single scaffold, versus only two from the unsubstituted analog, thereby expanding accessible chemical space for enantioselective synthesis without requiring additional protecting-group or resolution steps [2].

Stereochemical Complexity
Class-level
2 defined stereocenters (C-2, C-4) vs 1 center in unsubstituted analog
4 possible stereoisomers vs 2
Expands accessible stereochemical diversity for SAR exploration
Structural inference; stereocenter count from PubChem records
Chiral Synthesis Enantioselectivity Building Blocks

Enantiopurity by HPLC

Commercially, the racemic mixture (CAS 27944-76-9) is supplied at 95% purity, whereas the single enantiomer (2S,4S) form (CAS 1644061-89-1) is offered at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC traces . The (4S)-configured variant (CAS 1604761-07-0) is listed at 98% purity, providing an incremental purity advantage for applications requiring the highest enantiomeric fidelity . This tiered purity landscape allows procurement decisions to be aligned with the stringency of the intended application.

Enantiopurity by HPLC
Supplier data
(2S,4S) form: 97% purity; (4S) form: 98% purity
Racemic mixture: 95%
Enantiopure forms reduce racemic contamination risk for asymmetric synthesis
Vendor QC (NMR, HPLC, GC); verify batch-specific CoA
Enantiomeric Purity Quality Control Procurement Specification

Conformational Bias from 4-Methyl Substituent

variable-temperature ¹³C NMR studies on 4-methyltetrahydropyran have determined a conformational enthalpy difference (ΔH°a→e) of –1.86 kcal·mol⁻¹ and an entropy difference (ΔS°a→e) of –0.07 cal·K⁻¹·mol⁻¹ for the methyl substituent at the 4-position [1]. This strong equatorial preference influences the spatial orientation of the carboxylic acid group at C-2, affecting both reactivity and molecular recognition in a manner distinct from the unsubstituted tetrahydropyran ring, where the absence of a 4-substituent results in nearly degenerate conformer populations [2].

Conformational Bias
Class-level
ΔH°a→e = –1.86 kcal·mol⁻¹ (equatorial methyl preferred)
Unsubstituted ring: near-degenerate conformers
Predictable ring conformation aids docking and structure-based design
Literature VT-NMR; confirm under synthesis conditions
Conformational Analysis Ring Inversion NMR Spectroscopy

4-Methyloxane-2-carboxylic Acid: Optimal Use Cases


CNS Drug Discovery: Lipophilicity Optimization

When a medicinal chemistry program demands a LogP increase of approximately 0.8 units to cross the blood–brain barrier, incorporating 4-methyloxane-2-carboxylic acid in place of tetrahydropyran-2-carboxylic acid provides the desired lipophilicity shift while preserving the tetrahydropyran core, as supported by the XLogP3-AA values of 1.0 vs. 0.19 [1]. This substitution avoids the synthetic cost and risk associated with introducing an entirely new scaffold.

Enantioselective Synthesis with Two Stereocenters

For synthetic routes that benefit from four possible stereoisomeric products, the (2S,4S)-4-methyloxane-2-carboxylic acid scaffold delivers two defined stereocenters, doubling the stereochemical complexity relative to single-center tetrahydropyran-2-carboxylic acid [1]. This is particularly valuable in the preparation of diastereomerically pure intermediates for natural product total synthesis or chiral ligand development.

GLP Toxicology: Quality-Controlled Procurement

In regulated environments where batch-to-batch consistency is critical, the commercially available 97–98% enantiopure forms (CAS 1644061-89-1 and 1604761-07-0) with full QC documentation (NMR, HPLC, GC) ensure traceable stereochemical identity, eliminating the variability inherent in 95% racemic material [1]. This meets the documentation standards required for GLP-compliant preclinical development.

Structure-Based Design with Conformational Bias

Projects relying on molecular docking or pharmacophore modeling can exploit the strong equatorial preference of the 4-methyl group (ΔH°a→e = –1.86 kcal·mol⁻¹) to lock the tetrahydropyran ring into a predictable low-energy conformation, reducing the entropic penalty upon target binding and improving docking pose accuracy relative to the conformationally flexible unsubstituted ring [1].

Application
Selection Property
Validation Focus
Lipophilicity optimization in CNS research programs
Methyl-substituted tetrahydropyran scaffold
Confirm logP shift and permeability in target assay
Enantioselective synthesis with two stereocenters
Stereochemical diversity (two defined centers)
Verify enantiopurity and diastereomeric ratio
Regulated research procurement
High-purity enantiopure forms with QC documentation
Review batch-specific CoA and traceability
Conformationally biased building block for structure-based design
Equatorial methyl preference locking ring conformation
Confirm conformational bias by NMR or modeling
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